molecular formula C19H23NO6 B11307314 N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B11307314
M. Wt: 361.4 g/mol
InChI Key: OOPGGGUGZOPKIG-UHFFFAOYSA-N
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Description

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenyl group, a propanoyl group, and a beta-alanine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the condensation of phenol with ethyl acetoacetate, followed by cyclization.

    Attachment of the Propanoyl Group: The chromenyl intermediate is then reacted with propanoyl chloride in the presence of a base to form the propanoyl derivative.

    Coupling with Beta-Alanine: The final step involves coupling the propanoyl derivative with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The propanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioether derivatives.

Scientific Research Applications

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The beta-alanine moiety can act as a substrate for enzymes involved in amino acid metabolism, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norvaline
  • N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}valine
  • (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid

Uniqueness

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is unique due to the presence of the beta-alanine moiety, which imparts specific biological activity and reactivity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

3-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-13-10-17(23)26-18-11(2)15(7-6-14(13)18)25-12(3)19(24)20-9-8-16(21)22/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,20,24)(H,21,22)

InChI Key

OOPGGGUGZOPKIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O

Origin of Product

United States

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